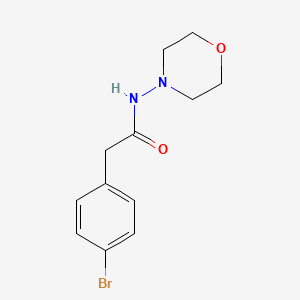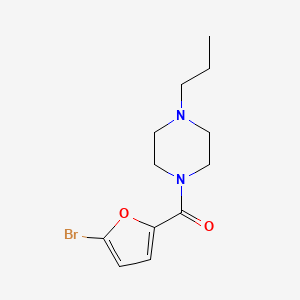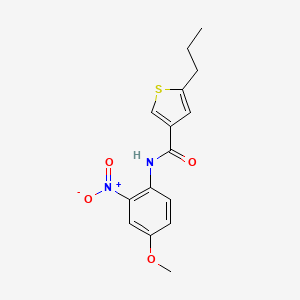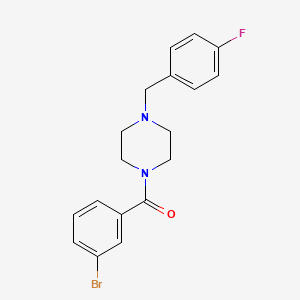![molecular formula C16H12F7NO4 B4179772 N-[3-(2,2,3,3-tetrafluoropropoxy)-5-(2,2,2-trifluoroethoxy)phenyl]-2-furamide](/img/structure/B4179772.png)
N-[3-(2,2,3,3-tetrafluoropropoxy)-5-(2,2,2-trifluoroethoxy)phenyl]-2-furamide
説明
N-[3-(2,2,3,3-tetrafluoropropoxy)-5-(2,2,2-trifluoroethoxy)phenyl]-2-furamide (referred to as TFPF) is a synthetic compound that has been extensively studied for its potential applications in scientific research. TFPF is a member of the furan family of compounds and has shown promise in various areas of research, including neuroscience, pharmacology, and biochemistry.
作用機序
TFPF exerts its effects by binding to specific receptors in the body. It has been shown to have an inhibitory effect on certain neurotransmitters, which makes it a potential candidate for the treatment of various neurological disorders. TFPF also has anti-inflammatory properties, which may be due to its ability to inhibit the production of certain cytokines.
Biochemical and Physiological Effects:
TFPF has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that TFPF can inhibit the activity of certain enzymes, including acetylcholinesterase and butyrylcholinesterase. TFPF has also been shown to have an inhibitory effect on certain neurotransmitters, including dopamine and serotonin. In vivo studies have shown that TFPF can reduce inflammation and pain in animal models.
実験室実験の利点と制限
One of the main advantages of using TFPF in lab experiments is its unique properties. TFPF has been shown to have a variety of biochemical and physiological effects, which make it a potential candidate for the treatment of various diseases. However, one of the main limitations of using TFPF in lab experiments is its complex synthesis method. The synthesis of TFPF requires a high level of expertise in organic chemistry, which may limit its availability to researchers.
将来の方向性
There are several future directions for the study of TFPF. One potential area of research is the development of TFPF-based drugs for the treatment of neurological disorders. Another potential area of research is the use of TFPF as a tool for protein labeling. Additionally, further studies are needed to fully understand the mechanism of action of TFPF and its potential applications in other areas of research.
Conclusion:
In conclusion, TFPF is a synthetic compound that has shown promise in various areas of scientific research. It has unique properties that make it a potential candidate for the treatment of various diseases. However, its complex synthesis method may limit its availability to researchers. Further studies are needed to fully understand the potential applications of TFPF in scientific research.
科学的研究の応用
TFPF has been widely used in scientific research due to its unique properties. It has been studied for its potential applications in neuroscience, pharmacology, and biochemistry. In neuroscience, TFPF has been shown to have an inhibitory effect on certain neurotransmitters, which makes it a potential candidate for the treatment of various neurological disorders. In pharmacology, TFPF has been studied for its potential use as an anti-inflammatory agent. In biochemistry, TFPF has been studied for its potential use as a tool for protein labeling.
特性
IUPAC Name |
N-[3-(2,2,3,3-tetrafluoropropoxy)-5-(2,2,2-trifluoroethoxy)phenyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F7NO4/c17-14(18)15(19,20)7-27-10-4-9(24-13(25)12-2-1-3-26-12)5-11(6-10)28-8-16(21,22)23/h1-6,14H,7-8H2,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQELEGRYZVFUJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NC2=CC(=CC(=C2)OCC(F)(F)F)OCC(C(F)F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F7NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-[(2,5-dimethoxyphenyl)sulfonyl]-4-(3-phenylpropanoyl)piperazine](/img/structure/B4179706.png)
![5-bromo-N-[2-(1-cyclohexen-1-yl)ethyl]-2-thiophenecarboxamide](/img/structure/B4179710.png)
![2-(4-bromo-2-chlorophenoxy)-N-[1-(tetrahydro-2-furanyl)ethyl]acetamide](/img/structure/B4179716.png)

![N-{4-[(1-adamantylamino)sulfonyl]phenyl}-2-furamide](/img/structure/B4179731.png)
![2-(3-methyl-4-nitrophenoxy)-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide](/img/structure/B4179743.png)

![N-[1-(4-pyridinyl)ethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B4179754.png)

![2-{[4-(2-chlorophenyl)-1-piperazinyl]carbonyl}cyclohexanecarboxylic acid](/img/structure/B4179769.png)

![4-[(4-cyclohexyl-1-piperazinyl)sulfonyl]-2,1,3-benzoxadiazole hydrochloride](/img/structure/B4179783.png)